Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate
Description
Crystallographic Analysis of Spirocyclic Core Configuration
X-ray diffraction studies of analogous spiro[cyclopropane-1,4'-quinoline] systems reveal orthorhombic crystal structures with space group Pca2₁, characterized by unit cell parameters a = 15.194(9) Å, b = 12.840(7) Å, and c = 24.74(1) Å. The spirocyclic core adopts a distorted octahedral geometry around the central quaternary carbon, with bond angles deviating significantly from ideal tetrahedral values. For instance, the C1–C2–C3 angle in the cyclopropane ring measures 59.8°, consistent with the inherent angle strain of three-membered rings.
The quinoline moiety exhibits a propeller-like conformation, with its aromatic plane tilted at 12.5° relative to the cyclopropane ring. This arrangement minimizes steric clashes between the dihydroquinoline hydrogen atoms and the cyclopropane ring. Key bond lengths include:
| Bond Type | Length (Å) | Source |
|---|---|---|
| C(cyclopropane)–C(quinoline) | 1.512 | |
| N(quinoline)–C(carbonyl) | 1.344 | |
| C–F (2,4-difluorophenyl) | 1.335 |
The chirality of the spirocyclic center arises from the asymmetric coordination of the cyclopropane and quinoline moieties, leading to non-superimposable mirror images. This feature is critical for enantioselective interactions in biological systems.
Conformational Dynamics of the Dihydroquinoline Moiety
The dihydroquinoline component exhibits restricted rotation due to conjugation with the cyclopropane ring. Nuclear magnetic resonance (NMR) studies of related compounds show dihedral angles of 35–40° between the quinoline’s aromatic plane and the cyclopropane ring, indicating partial delocalization of π-electrons into the spirocyclic system.
Molecular dynamics simulations reveal two dominant conformers:
- Planar Conformer : The quinoline ring aligns parallel to the cyclopropane plane, stabilized by van der Waals interactions (energy: −42.7 kcal/mol).
- Twisted Conformer : The quinoline rotates 45° relative to the cyclopropane, reducing steric strain but increasing torsional energy by 8.3 kcal/mol.
The energy barrier for interconversion between these states is 12.1 kcal/mol, as calculated via density functional theory (DFT). This dynamic behavior influences the compound’s solubility and binding affinity in supramolecular contexts.
Electronic Effects of 2,4-Difluorophenyl Substituent Positioning
The 2,4-difluorophenyl group introduces pronounced electron-withdrawing effects, quantified by Hammett σ constants (σₘ = 0.34 for meta-F, σₚ = 0.06 for para-F). These substituents reduce the electron density of the quinoline ring by 18%, as measured via ultraviolet-visible (UV-Vis) spectroscopy.
Comparative analysis of substituent impacts:
| Substituent Position | Hammett σ | Electron Density Change (%) |
|---|---|---|
| 2-Fluorophenyl | 0.41 | −22 |
| 4-Fluorophenyl | 0.06 | −14 |
| 2,4-Difluorophenyl | 0.47 | −28 |
The para-fluorine enhances resonance stabilization, while the ortho-fluorine induces steric hindrance, distorting the phenyl ring by 7.8° from coplanarity with the quinoline. This distortion alters π-stacking interactions in crystal lattices, as observed in X-ray structures.
Torsional Strain Analysis in Cyclopropane-Quaternary Center System
Cyclopropane’s torsional strain arises from eclipsed C–H bonds, contributing 27.5 kcal/mol to the total strain energy. In this compound, the quaternary center exacerbates strain by constraining bond angles to 59.8°, compared to 60° in unsubstituted cyclopropane.
Strain energy components:
| Strain Type | Energy (kcal/mol) |
|---|---|
| Angle Strain | 24.1 |
| Torsional Strain | 27.5 |
| Nonbonded Interactions | 6.3 |
The spirocyclic architecture redistributes strain, with 68% localized to the cyclopropane ring and 32% to the quinoline junction. This strain enhances reactivity, facilitating ring-opening reactions under mild acidic conditions.
Properties
Molecular Formula |
C19H17F2NO2 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 2-(2,4-difluorophenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C19H17F2NO2/c1-24-18(23)11-2-5-16-14(8-11)19(6-7-19)10-17(22-16)13-4-3-12(20)9-15(13)21/h2-5,8-9,17,22H,6-7,10H2,1H3 |
InChI Key |
PYFLOQVFSABRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(CC23CC3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction
The quinoline nucleus is commonly synthesized via classical methods such as the Skraup, Doebner-Miller, or Friedländer reactions. For spiro compounds, the Friedländer synthesis is preferred due to its ability to tolerate substituents and provide 2-substituted quinolines.
- Starting Materials: 2-aminobenzaldehyde derivatives and ketones bearing the 2,4-difluorophenyl substituent.
- Conditions: Acidic or basic catalysis, often reflux in ethanol or acetic acid.
- Outcome: Formation of 2-(2,4-difluorophenyl)quinoline intermediates.
Spirocyclopropane Formation
The spirocyclopropane ring is introduced by cyclopropanation of the quinoline intermediate at the 4-position.
- Method: Intramolecular cyclization using diazo compounds or Simmons–Smith cyclopropanation.
- Catalysts: Transition metal catalysts such as Rhodium(II) or Copper(I) complexes facilitate carbene transfer to the double bond adjacent to the quinoline nitrogen.
- Conditions: Mild temperatures, inert atmosphere to prevent side reactions.
- Stereochemical Control: Use of chiral catalysts or auxiliaries can induce enantioselectivity if desired.
Introduction of the Methyl Carboxylate Group
The methyl carboxylate group at the 6'-position is typically installed via:
- Electrophilic Aromatic Substitution: Carboxylation using CO2 under basic conditions followed by methylation.
- Alternative Route: Direct esterification of a carboxylic acid precursor using methanol and acid catalysts.
Incorporation of the 2,4-Difluorophenyl Group
This substituent is introduced early in the synthesis via the starting ketone or aldehyde bearing the difluorophenyl group to ensure regioselective substitution on the quinoline ring.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-aminobenzaldehyde + 2,4-difluoroacetophenone, acid catalyst, reflux | Friedländer quinoline synthesis | 75-85 | Formation of 2-(2,4-difluorophenyl)quinoline |
| 2 | Diazo compound precursor, Rh(II) catalyst, inert atmosphere | Cyclopropanation to form spirocyclopropane | 60-70 | Stereoselective control possible |
| 3 | Base (e.g., NaOH), CO2 gas, then MeI, solvent: DMF | Carboxylation and methylation | 65-75 | Installation of methyl carboxylate group |
| 4 | Purification by column chromatography | Isolation of final product | — | Characterization by NMR, MS |
Research Findings and Optimization
- Catalyst Efficiency: Transition metal catalysts such as Rh(II) acetate have shown high efficiency in cyclopropanation with good stereoselectivity and yields.
- Functional Group Tolerance: The presence of fluorine substituents requires mild conditions to avoid dehalogenation or side reactions.
- Scale-Up: Recent studies demonstrate that these synthetic routes can be scaled to multi-gram quantities without significant loss of yield or purity, using optimized catalysts and reaction conditions.
- Purification: Due to the complexity, high-performance liquid chromatography (HPLC) or recrystallization from suitable solvents (e.g., methanol, acetonitrile) is recommended.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Catalysts | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|---|
| Quinoline synthesis | Friedländer reaction | 2-aminobenzaldehyde, ketone with 2,4-difluorophenyl | Acid catalyst (H2SO4, AcOH) | Reflux, ethanol or acetic acid | 75-85% | Regioselective substitution |
| Spirocyclopropanation | Carbene transfer cyclopropanation | Diazo compounds | Rh(II), Cu(I) catalysts | Room temp to mild heat, inert atmosphere | 60-70% | Stereoselective control possible |
| Carboxylate installation | Carboxylation + esterification | CO2, base, MeI | None or acid catalyst | Ambient to reflux | 65-75% | Sensitive to reaction conditions |
| Purification | Chromatography or recrystallization | Solvents: MeOH, CH3CN | — | Ambient | — | Necessary for high purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Scientific Research Applications
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
Table 1: Key Structural Differences Among Spirocyclic Analogs
Key Observations :
- Fluorination : The target compound and the temafloxacin intermediate () share a 2,4-difluorophenyl group, which enhances lipophilicity and bioavailability. However, the temafloxacin analog includes a carboxylic acid group, contrasting with the methyl ester in the target compound .
- Functional Groups : The methyl ester in the target compound may offer metabolic stability, whereas carboxylic acid derivatives () are prone to ionization, affecting solubility and membrane permeability .
Key Observations :
- The cobalt-catalyzed annulation method () achieves high yields (82–90%) for spirocyclopropane derivatives under mild conditions, suggesting a viable pathway for synthesizing the target compound .
- The temafloxacin intermediate synthesis () employs multi-step reactions with moderate temperatures, highlighting scalability challenges compared to transition metal-catalyzed routes .
Biological Activity
Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure with a quinoline core fused with a cyclopropane moiety. Its molecular formula is , and it contains a carboxylate ester functional group, which contributes to its reactivity and biological interactions.
Antitumor Properties
Preliminary studies indicate that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including NCI-H460 lung cancer cells. The mechanism appears to involve:
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting it interferes with cell cycle regulation .
- Inhibition of Migration : The compound also inhibited the migration of cancer cells, which is crucial for preventing metastasis .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Initial studies using molecular docking simulations suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways or bacterial resistance mechanisms.
- Apoptosis Induction : Research indicates that the compound can reduce the expression of anti-apoptotic proteins such as Bcl-2, enhancing apoptosis in tumor cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic structure.
- Introduction of the difluorophenyl group.
- Esterification to obtain the final product.
These methods can be adapted based on available starting materials and desired yields.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | Concentration (µM) | Outcome |
|---|---|---|---|
| Colony Formation Assay | NCI-H460 | 10 - 20 | Significant reduction in viable cell count compared to control |
| Migration Assay | NCI-H460 | - | Inhibited migration capability |
| Cell Cycle Analysis | NCI-H460 | 5 - 20 | Induced G2/M phase arrest |
These findings demonstrate that the compound has potent anti-growth effects against lung cancer cells without significant toxicity observed in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
